hERG/IKr Blockade Potency and Gating Kinetic Differentiation of BTHP vs. Allocryptopine — A Direct Head-to-Head Electrophysiology Comparison
In a direct comparative study using whole-cell patch-clamp recording in HEK293 cells transiently transfected with hERG channel cDNA, BTHP suppressed IHERG amplitude with an IC₅₀ of 22.38 μmol/L, compared to 49.65 μmol/L for the structurally related natural alkaloid allocryptopine (ALL), representing a 2.2-fold greater potency for the benzyl-substituted derivative [1]. Beyond potency, BTHP demonstrated mechanistically distinct effects on channel gating kinetics: at 30 μmol/L, BTHP caused a significant negative shift of the steady-state inactivation curve of IHERG, shortened the time constants of fast inactivation and slow deactivation, whereas ALL at the same concentration (30 μmol/L) did not affect the steady-state inactivation curve, nor did it alter fast inactivation or slow deactivation time constants [1]. Both compounds at 30 μmol/L markedly lengthened the time constants for recovery of IHERG from inactivation and suppressed current densities in the late phase of the action potential waveform without significantly affecting early-phase current densities [1].
| Evidence Dimension | hERG (IHERG) current blockade potency and gating modulation |
|---|---|
| Target Compound Data | BTHP: IC₅₀ = 22.38 μmol/L; at 30 μmol/L causes negative shift of steady-state inactivation curve, shortens fast inactivation (τ_fast) and slow deactivation (τ_slow) time constants |
| Comparator Or Baseline | Allocryptopine (ALL): IC₅₀ = 49.65 μmol/L; at 30 μmol/L does NOT affect steady-state inactivation, does NOT alter fast inactivation or slow deactivation time constants |
| Quantified Difference | BTHP IC₅₀ is 2.2-fold lower (more potent) than ALL IC₅₀ (22.38 vs. 49.65 μmol/L); qualitative divergence in gating mechanism |
| Conditions | Whole-cell patch-clamp; HEK293 cells transiently transfected with hERG channel cDNA plasmid pcDNA3.1; Axon MultiClamp 700B amplifier; drug application via superfusion; concentration- and voltage-dependent protocol |
Why This Matters
For researchers selecting a hERG channel blocker for cardiac safety pharmacology or ion channel structure-function studies, BTHP's 2.2-fold greater potency and unique gating modulation (inactivation curve shift and altered deactivation kinetics) provide a differentiated pharmacological tool that cannot be replicated by the natural alkaloid allocryptopine.
- [1] Lin K, Liu YQ, Xu B, Gao JL, Fu YC, Chen Y, Xue Q, Li Y. Allocryptopine and benzyltetrahydropalmatine block hERG potassium channels expressed in HEK293 cells. Acta Pharmacol Sin. 2013;34(6):847-858. doi:10.1038/aps.2012.176. PMID: 23524574. View Source
